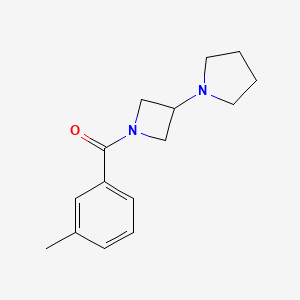

(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

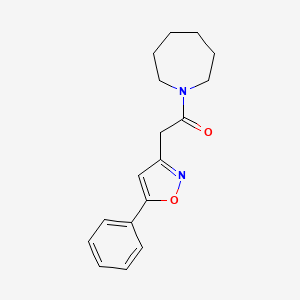

The compound (3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone is a chemical compound with the molecular formula C15H20N2O. It’s a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used can greatly influence the properties of the final product .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to be involved in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of any functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

- The 2-azetidinone ring system is a fundamental structural motif found in several β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are crucial for treating bacterial infections .

- Researchers have synthesized 3-pyrrole-substituted 2-azetidinones using a green and practical method, catalyzed by molecular iodine under microwave irradiation. This method allows for the introduction of various substituents at N-1 and C-4 positions, making it valuable for drug development .

- Pyrrolo[1,2-a]pyrimidines, derived from NH-pyrroles, exhibit unexpected time-dependent AIEE properties. These compounds have potential applications in optoelectronics and fluorescence-based sensors .

- Novel analogues of combretastatin A-4 (CA-4) were designed, replacing the ethylene bridge with a β-lactam scaffold (3-(prop-1-en-2-yl)azetidin-2-one). These compounds were investigated as CBSIs, targeting the colchicine-binding site. Such inhibitors hold promise for cancer therapy .

- The rapid and efficient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine and microwave irradiation highlights their utility in organic synthesis. The Lewis acid catalyst (iodine) and microwave synergy contribute to excellent reaction yields .

- Researchers have proposed a plausible mechanistic pathway for the synthesis of these compounds based on evidence from 1H-NMR spectroscopy. Understanding the reaction mechanism aids in optimizing synthetic routes .

- Optically pure 3-pyrrole-substituted 2-azetidinones have been successfully prepared using this methodology. The ability to access enantiopure compounds is essential for drug development and asymmetric synthesis .

Antibiotics and Medicinal Chemistry

Aggregation-Induced Emission Enhancement (AIEE)

Colchicine-Binding Site Inhibitors (CBSI)

Organic Synthesis and Catalysis

Mechanistic Studies

Chiral Synthesis

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-methylphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-12-5-4-6-13(9-12)15(18)17-10-14(11-17)16-7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRXJHCKYGGODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)

![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)

![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)